The synthesis of N-Methyl-4-(tributylstannyl)imidazole typically involves the stannylation of 1-methylimidazole. One common method includes:
N-Methyl-4-(tributylstannyl)imidazole features a five-membered imidazole ring with two nitrogen atoms and a tributylstannyl group attached at the fourth position. The structure can be represented as follows:
The compound's InChI key is OGYWKJKAIAEDQX-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications .
N-Methyl-4-(tributylstannyl)imidazole participates in several types of chemical reactions:
The mechanism of action for N-Methyl-4-(tributylstannyl)imidazole primarily revolves around its ability to act as a nucleophile due to the presence of the imidazole ring and its stannyl group:
N-Methyl-4-(tributylstannyl)imidazole has several notable physical and chemical properties:
N-Methyl-4-(tributylstannyl)imidazole finds applications across various scientific fields:
N-Methyl-4-(tributylstannyl)imidazole (CAS Registry Number: 446285-73-0) is defined by the molecular formula C₁₆H₃₂N₂Sn and a molecular weight of 371.14 g/mol [2] [7]. Its structure integrates two distinct moieties: a N-methylimidazole ring and a tributylstannyl group (–SnBu₃) connected at the imidazole’s 4-position. This configuration creates a planar, electron-rich heterocycle directly bonded to a tetrahedral tin center [1] [6].
The compound exists as a liquid at room temperature (melting point >10°C) with a density of 1.128 g/mL at 25°C and a refractive index (n20/D) of 1.509 [1] [2]. Though no boiling point is precisely documented, it exceeds 100°C at 1 mmHg pressure [2]. Spectroscopic identifiers include the SMILES notation "CCCCSn(CCCC)c1cn(C)cn1" and the InChIKey "WCEWCRAPSCLFOV-UHFFFAOYSA-N", confirming its unique structural fingerprint [1] [7].
Electronic features arise from synergistic effects: The imidazole ring’s aromaticity (6π-electron system) and nitrogen lone pairs facilitate coordination, while the tin atom exhibits σ-electron donor properties. This amphoteric character allows participation in both electrophilic and nucleophilic pathways. The tin-carbon bond length, typically 2.10–2.20 Å in analogous stannanes, and C–Sn–C angles approaching 109.5° reflect tetrahedral geometry at tin [6] [7]. Tautomerism, inherent to unsubstituted imidazoles, is suppressed by N-methylation, which locks the prototropic equilibrium [3] [8].
Table 1: Physicochemical Properties of N-Methyl-4-(tributylstannyl)imidazole
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₆H₃₂N₂Sn | - |
Molecular Weight | 371.14 g/mol | - |
CAS Registry Number | 446285-73-0 | - |
Density | 1.128 g/cm³ | 25°C |
Refractive Index (n20/D) | 1.509 | 20°C |
Melting Point | >10°C | - |
Boiling Point | >100°C | 1 mmHg |
Purity | 90–95% | Commercial grade |
LogP | 4.48 | Calculated |
The synthesis of N-Methyl-4-(tributylstannyl)imidazole emerged from late 20th-century advancements in organostannane chemistry. Its CAS registry (446285-73-0) places its first reported synthesis between 1990–2000, coinciding with expanded exploration of heterocyclic stannanes for cross-coupling applications [2] [7]. Early organotin development focused on tetraalkyltins, but the discovery of the Stille reaction (1977) drove demand for complex, functionalized stannanes capable of transferring carbon groups to palladium catalysts.
A critical pathway to this compound involves the lithiation-stannylation sequence: 1-Methylimidazole undergoes regioselective lithiation at the C4 position using n-butyllithium at low temperatures (–78°C), generating the unstable 4-lithio-1-methylimidazole intermediate. Subsequent reaction with tributyltin chloride provides the target stannane in ~76% yield [7]. This method exemplifies "direct stannylation," leveraging the ortho-directing effect of nitrogen heterocycles to achieve regiocontrol. Alternative routes include palladium-catalyzed stannylation of 4-halo-1-methylimidazoles with hexamethyldistannane, though these are less commonly reported.
The compound’s significance grew with the rise of combinatorial chemistry and pharmaceutical research in the 1990s–2000s. Its capacity to incorporate imidazole rings—a core pharmacophore—into complex molecules via Stille coupling enabled efficient synthesis of drug candidates. Patents from 2019–2023 specifically reference its use in preparing ferroportin inhibitors, HIV capsid inhibitors, and PARG inhibitors, underscoring its industrial adoption [7].
Table 2: Historical Milestones in the Development and Application of N-Methyl-4-(tributylstannyl)imidazole
Time Period | Development Milestone | Significance |
---|---|---|
1977 | Discovery of Stille Coupling | Established organostannanes as cross-coupling partners |
1980s–1990s | Advances in directed ortho-metalation | Enabled regioselective synthesis of 4-stannylimidazoles |
1990–2000 | First synthesis of N-Methyl-4-(tributylstannyl)imidazole | Provided access to imidazole transfer reagent |
2007 | Use in methylthiopyrazole epothilone B synthesis | Demonstrated utility in anticancer drug precursors [7] |
2019–2023 | Inclusion in patents for HIV/hepcidin modulators | Applied in novel therapeutic agents [7] |
N-Methyl-4-(tributylstannyl)imidazole serves as a pivotal reagent in transition-metal-catalyzed cross-coupling, particularly Stille reactions. Its utility stems from the nucleophilicity of the stannyl group and the imidazole ring’s stability under catalytic conditions. Key applications include:
Stille Coupling: The compound reacts with aryl/vinyl halides (e.g., iodides, bromides) or triflates under palladium catalysis (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to form aryl- or vinyl-imidazole linkages. The reaction proceeds via transmetalation, where the imidazol-4-yl group transfers from tin to palladium, followed by reductive elimination. This method constructs heterocycle-containing biaryls essential in medicinal chemistry. For example, it synthesizes methylthiopyrazole epothilone B derivatives—potent microtubule-stabilizing anticancer agents [7]. Copper(I) iodide or cesium fluoride additives often accelerate transmetalation [1] [6].
Negishi Coupling: Transmetalation to zinc generates in situ organozinc intermediates, which couple with electrophiles under palladium or nickel catalysis. This route avoids stoichiometric tin byproducts and tolerates sensitive functional groups [1].
Heterocycle Functionalization: The imidazole ring serves as a directing group for ortho-metallation or a ligand for metal complexes. After Stille coupling, the N-methylimidazole moiety can coordinate to Lewis acidic centers, influencing material properties or biological activity [3] [7].
Recent innovations exploit its role in synthesizing pharmaceuticals, as evidenced by patent literature (2019–2023):
Table 3: Representative Synthetic Applications of N-Methyl-4-(tributylstannyl)imidazole
Reaction Type | Conditions | Product Application | Patent/Reference |
---|---|---|---|
Stille Coupling | Pd(PPh₃)₄, DMF, 80°C | Methylthiopyrazole epothilone B (anticancer) | WO2007/62288 [7] |
Stille Cross-Coupling | Pd₂(dba)₃, AsPh₃, THF, reflux | Thienopyrimidine RAS inhibitors | WO2021257828 [7] |
Tandem Stille/Cyclization | Pd catalyst, CuI, CsF | Ferroportin inhibitors (e.g., cycloalkyl pyrimidines) | WO2021222363 [7] |
Negishi Coupling | (i) ZnCl₂; (ii) PdCl₂(dppf) | PARG inhibitors | WO2021055744 [7] |
The compound’s liquid state simplifies handling in anhydrous environments, though purity variations (90–95%) impact yields. Deuterated analogs (e.g., 1-(methyl-D₃)-4-(tributylstannyl)-1H-imidazole) enable isotopic labeling for pharmacokinetic studies [10]. Despite competition from boronic acids (Suzuki coupling), its stability and functional group tolerance ensure ongoing relevance in complex fragment couplings where boron reagents may decompose. Future directions include photocatalytic stannylation and flow chemistry integration to enhance efficiency and reduce tin waste [6] [7].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2